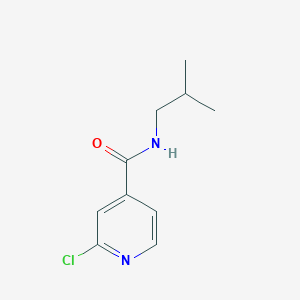
2-Chloro-N-isobutylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-isobutylisonicotinamide (INCB024360) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme IDO1 (indoleamine 2,3-dioxygenase 1), which plays a crucial role in the regulation of the immune system.
Mécanisme D'action
IDO1 is an enzyme that is involved in the metabolism of tryptophan, an essential amino acid. The inhibition of IDO1 by 2-Chloro-N-isobutylisonicotinamide leads to the accumulation of tryptophan and the production of kynurenine, which has immunosuppressive effects. This results in the activation of the immune system and the suppression of tumor growth.
Effets Biochimiques Et Physiologiques
2-Chloro-N-isobutylisonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to increase the production of interferon-gamma, which is an important cytokine in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-isobutylisonicotinamide in lab experiments is its potency and selectivity. It has been shown to be a potent and selective inhibitor of IDO1, which makes it an ideal tool for studying the role of IDO1 in disease. However, one of the limitations of using 2-Chloro-N-isobutylisonicotinamide is its stability. It is prone to degradation in aqueous solutions, which can affect its activity.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-isobutylisonicotinamide. One direction is the development of new analogs with improved stability and activity. Another direction is the investigation of the combination of 2-Chloro-N-isobutylisonicotinamide with other therapies, such as chemotherapy and immunotherapy, to improve their efficacy. Finally, the study of the role of IDO1 in other diseases, such as autoimmune diseases and infectious diseases, could lead to the development of new therapies.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-isobutylisonicotinamide involves the reaction of isobutyl isonicotinate with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to give the final product. The synthesis has been reported in several research papers and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-Chloro-N-isobutylisonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects. The inhibition of IDO1 by 2-Chloro-N-isobutylisonicotinamide leads to the suppression of T-cell suppression and the activation of the immune system, which can be beneficial in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNEIJNGSZQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isobutylisonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

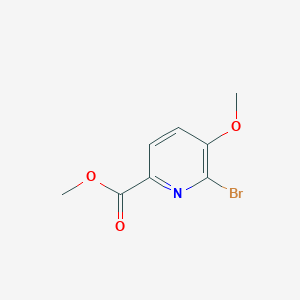
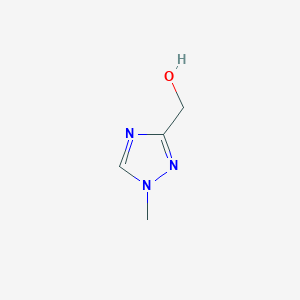
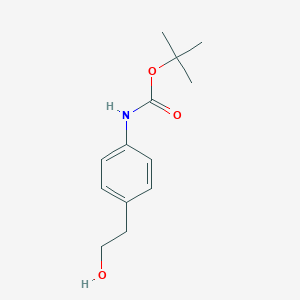
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
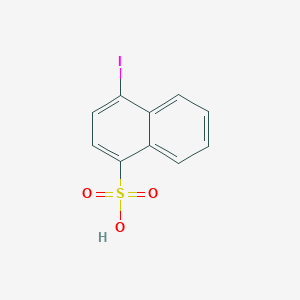
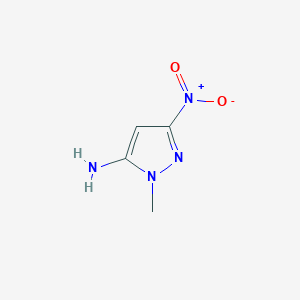
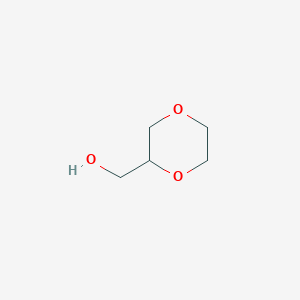
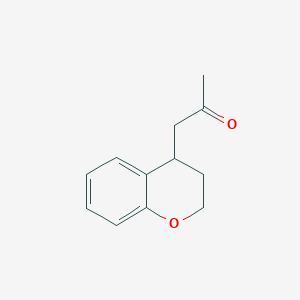
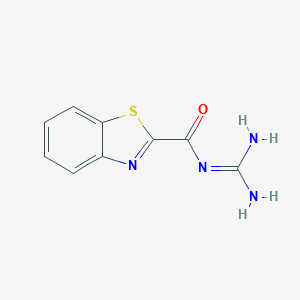
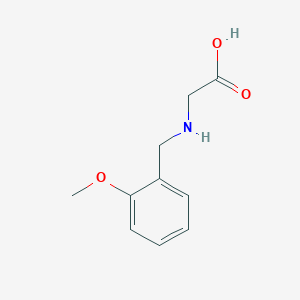
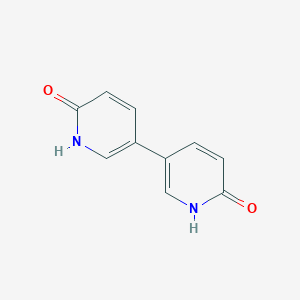
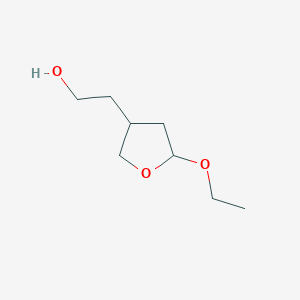
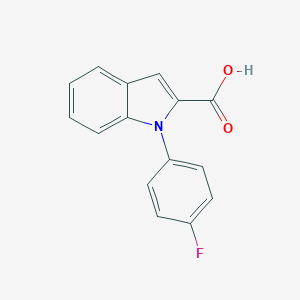
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)